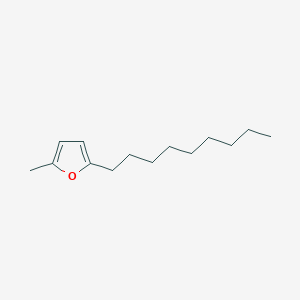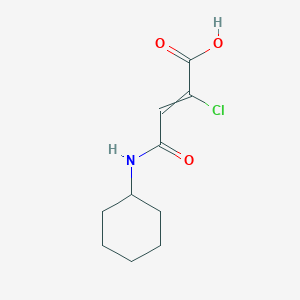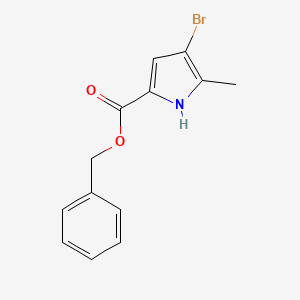
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and a hydroxy-methyloctyl side chain.
Métodos De Preparación
The synthesis of 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Hydroxy-Methyloctyl Side Chain: The hydroxy-methyloctyl side chain can be introduced via a nucleophilic substitution reaction, where the triazolidine ring reacts with a halogenated octanol derivative.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the triazolidine ring is reduced to a triazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced triazoline compounds, and substituted triazolidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-methyloctyl side chain allows the compound to interact with hydrophobic pockets in proteins, while the triazolidine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-methylbutyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a shorter side chain, which may affect its hydrophobic interactions and overall reactivity.
1-(3-Hydroxy-3-methylhexyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with a different chain length, influencing its solubility and binding affinity.
1-(3-Hydroxy-3-methyloctyl)-4-ethyl-1,2,4-triazolidine-3,5-dione: The presence of an ethyl group instead of a methyl group can alter the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific side chain length and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
90157-10-1 |
|---|---|
Fórmula molecular |
C12H23N3O3 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-(3-hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H23N3O3/c1-4-5-6-7-12(2,18)8-9-15-11(17)14(3)10(16)13-15/h18H,4-9H2,1-3H3,(H,13,16) |
Clave InChI |
STDYDCCGUFLMAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CCN1C(=O)N(C(=O)N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)



![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)



![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
